5-Methyl-2-(propan-2-yl)cyclohexyl 2-(4-nitrophenyl)-2-oxoethyl butanedioate
Description
5-Methyl-2-(propan-2-yl)cyclohexyl 2-(4-nitrophenyl)-2-oxoethyl butanedioate is a complex organic compound with a unique structure that combines a cyclohexyl ring, a nitrophenyl group, and a succinate ester
Properties
Molecular Formula |
C22H29NO7 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
4-O-(5-methyl-2-propan-2-ylcyclohexyl) 1-O-[2-(4-nitrophenyl)-2-oxoethyl] butanedioate |
InChI |
InChI=1S/C22H29NO7/c1-14(2)18-9-4-15(3)12-20(18)30-22(26)11-10-21(25)29-13-19(24)16-5-7-17(8-6-16)23(27)28/h5-8,14-15,18,20H,4,9-13H2,1-3H3 |
InChI Key |
XWUWJQFHHRAQMX-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)OC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-(4-nitrophenyl)-2-oxoethyl butanedioate typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the nitrophenyl group. The cyclohexyl ring can be synthesized through a series of reactions involving isopropyl and methyl substituents. The nitrophenyl group is introduced through nitration reactions. The final step involves the esterification of the succinate group with the cyclohexyl and nitrophenyl intermediates under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(propan-2-yl)cyclohexyl 2-(4-nitrophenyl)-2-oxoethyl butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted derivatives, oxidized cyclohexyl compounds, and substituted nitrophenyl esters .
Scientific Research Applications
5-Methyl-2-(propan-2-yl)cyclohexyl 2-(4-nitrophenyl)-2-oxoethyl butanedioate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-(4-nitrophenyl)-2-oxoethyl butanedioate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The succinate ester may also play a role in modulating biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexyl esters and nitrophenyl derivatives, such as:
- 2-Isopropyl-5-methylcyclohexyl 2-(4-aminophenyl)-2-oxoethyl succinate
- 2-Isopropyl-5-methylcyclohexyl 2-(4-methoxyphenyl)-2-oxoethyl succinate .
Uniqueness
What sets 5-Methyl-2-(propan-2-yl)cyclohexyl 2-(4-nitrophenyl)-2-oxoethyl butanedioate apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
